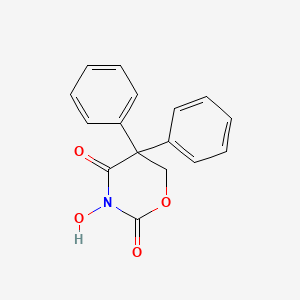
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields . Another method involves the reaction of carbon dioxide or urea with amino alcohols, followed by cycloaddition of isocyanates to oxetanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a valuable synthetic intermediate for the preparation of other heterocyclic compounds and fine chemicals . In biology and medicine, it has been studied for its potential antibacterial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione include other oxazinanones, such as 5-phenyl-1,3-oxazinane-2,4-dione and 3-methyl-5-phenyl-5-propyl-1,3-oxazinane-2,4-dione .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, such as the presence of hydroxyl and diphenyl groups.
Propriétés
Numéro CAS |
69956-54-3 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
3-hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-14-16(11-21-15(19)17(14)20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
Clé InChI |
HIIADAHUBDDENZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C(=O)O1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
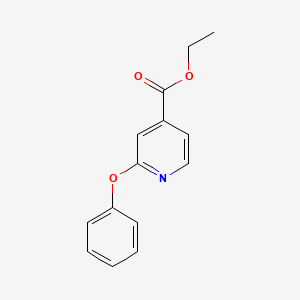
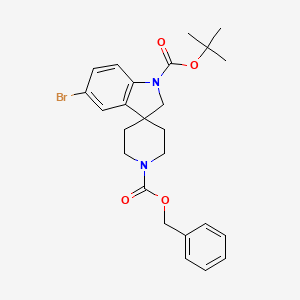

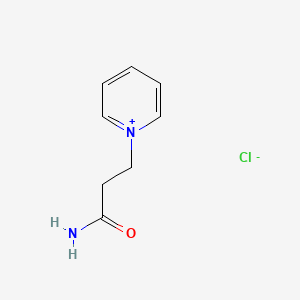
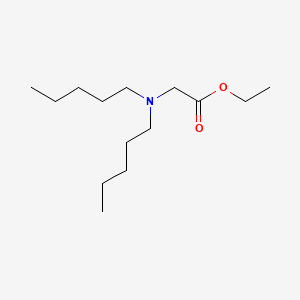

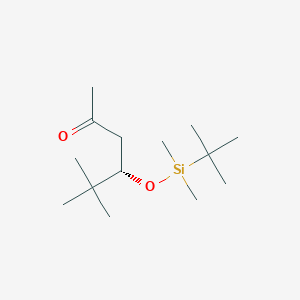
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

